molecular formula C17H17F3N2O2S B2907447 3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one CAS No. 2380085-17-4

3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one

Cat. No.: B2907447
CAS No.: 2380085-17-4
M. Wt: 370.39
InChI Key: XAPPSVRIMPLPAN-UHFFFAOYSA-N
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Description

“3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one” is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene and Pyridine Moieties: These can be introduced via coupling reactions such as Suzuki or Stille coupling.

    Functional Group Modifications: Introduction of the trifluoromethyl group and other functional groups through selective reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Exploration as a potential pharmacophore in drug design.

    Biological Studies: Investigation of its biological activity and interactions with biomolecules.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Other azetidine-containing compounds with similar structural features.

    Thiophene and Pyridine Compounds: Compounds containing thiophene and pyridine moieties.

Uniqueness

The uniqueness of “3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one” lies in its specific combination of functional groups and structural features, which may impart unique chemical and biological properties.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c1-11-5-7-25-14(11)2-3-16(23)22-9-13(10-22)24-12-4-6-21-15(8-12)17(18,19)20/h4-8,13H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPPSVRIMPLPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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